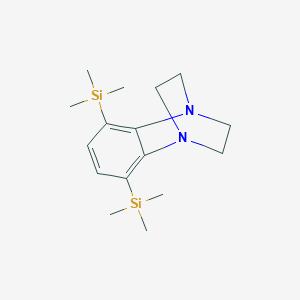

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, also known as EBA, is a chemical compound that has gained significant attention in the field of scientific research. EBA is a fluorescent molecule that has been widely used as a probe for the detection of protein aggregation, which is a hallmark of several neurodegenerative diseases.

Applications De Recherche Scientifique

Antimicrobial Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide: and its derivatives have been studied for their potential antimicrobial properties. Research indicates that these compounds can be synthesized and evaluated for in vitro activities against various bacterial and fungal strains. The presence of the benzothiazole moiety is believed to contribute to these biological activities .

Anticancer Properties

The compound has also been explored for its anticancer effects. Studies involving molecular docking and in vitro assays against human cancer cell lines such as A549, K562, and MDA-MB-231 have been conducted. These studies aim to understand the interaction between the chemical compound and cancerous cells, potentially leading to new therapeutic approaches .

Antidiabetic Applications

Benzothiazole derivatives, including N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide , have shown promise in antidiabetic activity. Synthesized compounds have been evaluated in vivo for their ability to reduce hyperglycemia in diabetes mellitus models, with some derivatives showing significant lowering of blood glucose levels .

OLEDs and Electronic Applications

Heterocyclic compounds like benzothiazoles are widely used in fields such as organic light-emitting diodes (OLEDs) and other electronic applications. Their unique structural properties make them suitable for use in supercapacitors, sensors, electrochemical studies, and molecular switches .

Dyes and Pigments

Benzothiazole-based compounds are utilized in the synthesis of azo dyes, which are colored compounds containing at least one azo group. These dyes have several industrial applications, including use in polyester fibers, nonlinear optical systems, sensitized solar cells, and liquid crystalline displays .

Biological Studies

The compound’s derivatives have been used broadly in various biological studies, including antibacterial, antifungal, antioxidant, and antiviral activities. The heterocyclic ring structure of benzothiazoles leads to several industrial applications due to their biological relevance .

Pharmaceutical Chemistry

In pharmaceutical chemistry, benzothiazole derivatives are considered crucial due to the presence of heteroatoms in the ring nucleus, which are responsible for biological activities. They are extensively used in the development of new drugs and therapeutic agents .

Material Science

The structural and vibrational properties of benzothiazole derivatives are of interest in material science. Theoretical studies using methods like DFT/B3LYP help in understanding the vibrational and structural optimization of these molecules, which is essential for designing materials with specific properties .

Propriétés

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-4-24-12-6-7-13-16(10-12)25-18(19-13)20-17(21)11-5-8-14(22-2)15(9-11)23-3/h5-10H,4H2,1-3H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBOIGRSRMTGES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-1',3',3'-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2'-indole]](/img/structure/B420796.png)

![5-(4-chlorophenyl)-3-[2-(4-chlorophenyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B420798.png)

![{5-Bromo-2-[(2-chlorobenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B420803.png)

![6-({[3-(Ethoxycarbonyl)-4,5-dimethyl-2-thienyl]imino}methyl)-2,3-dimethoxybenzoic acid](/img/structure/B420805.png)

![Methyl 4-[2,2,2-trifluoro-1-[4-(methoxycarbonyl)phenyl]-1-(trifluoromethyl)ethyl]benzoate](/img/structure/B420806.png)

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B420808.png)

![2-(4-Butyl-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B420809.png)

![N-(3,14-Dinitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)acetamide](/img/structure/B420812.png)

![2,2-diphenyl-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B420814.png)

![4-[(Methylsulfonyl)oxy]phenyl methanesulfonate](/img/structure/B420815.png)

![N-(2-methoxybenzylidene)-N-(4-{4-[(2-methoxybenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B420816.png)